molecular formula C9H9N3O B15071051 2-amino-7-methylquinazolin-4(3H)-one

2-amino-7-methylquinazolin-4(3H)-one

Cat. No.: B15071051
M. Wt: 175.19 g/mol
InChI Key: MVWSAUGKNXPFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methylquinazolin-4(3H)-one is a versatile quinazolinone derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest for developing new therapeutic agents due to the broad pharmacological activity of the quinazolinone core. Quinazolinone derivatives have demonstrated a wide spectrum of biological activities in scientific studies, including potent antibacterial effects, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Research has also highlighted their potential as antiviral agents against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome coronavirus (MERS-CoV) , as well as cytotoxic agents targeting various cancer cell lines . The 2-amino moiety on the quinazolinone ring provides a reactive handle for further chemical modification, allowing researchers to synthesize diverse derivatives, such as Schiff bases, and to create complexes with metal ions like Co(II), Zn(II), and Cu(II), which can enhance biological activity . The compound is typically synthesized from anthranilic acid derivatives through cyclization and substitution reactions . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-7-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWSAUGKNXPFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 7 Methylquinazolin 4 3h One and Its Analogues

Classical Synthetic Approaches

Traditional methods for the synthesis of quinazolinones have long relied on cyclization and condensation reactions, which form the bedrock of heterocyclic chemistry. These robust methods often involve readily available starting materials and have been refined over many years.

Cyclization Reactions from Anthranilic Acid Derivatives

The synthesis of quinazolin-4(3H)-ones frequently begins with derivatives of anthranilic acid. researchgate.netresearchgate.net For the target molecule, 2-amino-7-methylquinazolin-4(3H)-one, the logical starting material is 2-amino-4-methylanthranilic acid. A common and direct approach is the Niementowski quinazoline (B50416) synthesis, which involves the condensation of an anthranilic acid with an amide. nih.gov

A versatile two-step method involves the initial reaction of the anthranilic acid derivative with an acylating agent, such as acetic anhydride (B1165640), to form an N-acylanthranilic acid. This intermediate is then cyclized to a benzoxazinone (B8607429), which serves as a key precursor for the quinazolinone ring system. researchgate.netnih.gov The subsequent reaction of the benzoxazinone with a nitrogen nucleophile, such as ammonia (B1221849) or hydrazine (B178648), leads to the formation of the desired 2-substituted quinazolinone.

Another classical approach involves the reaction of anthranilic acid with cyanamide (B42294) or a related cyanating agent. This method can provide direct access to 2-aminoquinazolinones. For instance, the reaction of 7-chloroanthranilic acid with N-(3,5-dichlorophenyl)cyanamide in the presence of chlorotrimethylsilane, followed by a Dimroth rearrangement, has been shown to produce 2-amino-quinazolinone derivatives in high yield. nih.gov This strategy could be adapted for the synthesis of this compound starting from 2-amino-4-methylanthranilic acid.

Starting MaterialReagentsKey IntermediateProductTypical Conditions
2-Amino-4-methylanthranilic acidAcetic Anhydride2,7-Dimethyl-4H-3,1-benzoxazin-4-one3-Amino-2,7-dimethylquinazolin-4(3H)-one1. Reflux in acetic anhydride; 2. Reaction with hydrazine hydrate (B1144303) in ethanol.
2-Amino-4-methylanthranilic acidCyanamide-This compoundCondensation reaction, often with a coupling agent.

Condensation Reactions Involving Benzo[d]mdpi.comnih.govoxazin-4-ones

The use of pre-formed benzo[d] mdpi.comnih.govoxazin-4-ones, also known as benzoxazinones, is a cornerstone of classical quinazolinone synthesis. These intermediates are typically synthesized from the corresponding anthranilic acid and an acid anhydride or acid chloride. researchgate.netnih.gov For the synthesis of the target molecule, 7-methyl-2-substituted-quinazolin-4(3H)-ones, the key intermediate would be 7-methyl-4H-benzo[d] mdpi.comnih.govoxazin-4-one or its 2-substituted derivatives.

The reaction of these benzoxazinones with a variety of nitrogen nucleophiles provides a modular approach to a wide range of quinazolinone analogues. For example, treatment of a 2-substituted benzoxazinone with hydrazine hydrate is a common method for the synthesis of 3-amino-quinazolin-4(3H)-ones. nih.gov This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of the benzoxazinone, followed by ring-opening and subsequent intramolecular cyclization to form the quinazolinone ring. The choice of solvent and reaction conditions can influence the yield and purity of the final product.

The versatility of this method is demonstrated by the wide array of amines that can be employed, leading to a diverse library of N-substituted quinazolinones. This adaptability is a key reason why this classical approach remains a staple in medicinal and synthetic chemistry.

Benzoxazinone IntermediateNitrogen NucleophileProductTypical Reaction ConditionsReference Analogue Yield
2,7-Dimethyl-4H-3,1-benzoxazin-4-oneHydrazine Hydrate3-Amino-2,7-dimethylquinazolin-4(3H)-oneReflux in ethanolNot reported for 7-methyl, but analogous reactions yield 70-85%.
7-Methyl-4H-benzo[d] mdpi.comnih.govoxazin-4-oneAmmonia7-Methylquinazolin-4(3H)-oneHeating in a suitable solventYields vary based on specific substrate and conditions.

Modern and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents, in line with the principles of green chemistry.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com The application of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and cleaner product profiles compared to conventional heating methods.

The synthesis of quinazolinones is particularly well-suited to microwave assistance. For example, the reaction of a substituted anthranilic acid with acetic anhydride to form the corresponding benzoxazinone can be completed in minutes under microwave irradiation. mdpi.com Subsequently, the conversion of the benzoxazinone to a 3-amino-2-methyl-quinazolin-4(3H)-one by reaction with hydrazine hydrate can also be efficiently carried out using microwave heating. mdpi.com This tandem, microwave-assisted process represents a significant improvement in terms of efficiency and energy consumption.

Reaction StepConventional HeatingMicrowave-Assisted SynthesisKey Advantages of MAOS
Benzoxazinone formation from anthranilic acidSeveral hours of reflux17-22 minutes at 120-150 °C (250 W) mdpi.comDrastic reduction in reaction time.
Quinazolinone formation from benzoxazinoneHours of reflux20-33 minutes at 120-150 °C (250 W) mdpi.comImproved yields and faster reaction rates.

Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DES) are a novel class of green solvents that are gaining increasing attention in organic synthesis. These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than the individual components. DES offer several advantages, including low cost, low toxicity, biodegradability, and high thermal stability.

Electrochemical Synthesis Protocols

The electrochemical synthesis of quinazolinones has been achieved through various strategies. One method involves the anodic oxidation of 2-aminobenzamides in the presence of an amine, leading to the formation of the quinazolinone ring through a C-H amination and C-N cleavage cascade. nih.govacs.org Another approach utilizes the electrochemical reduction of o-aminobenzonitriles in the presence of an aldehyde, where the nitrile group is hydrated to an amide in situ, followed by cyclization to the quinazolinone. rsc.org

These electrochemical methods are typically carried out under mild conditions and can tolerate a wide range of functional groups. While specific protocols for this compound have not been detailed, the general feasibility of electrosynthesis for this class of compounds suggests a promising avenue for future research and development of sustainable manufacturing processes.

Electrochemical ApproachStarting MaterialsKey FeaturesPotential for this compound
Anodic Dehydrogenative Cyclization2-Aminobenzamides and aminesMetal-free, oxidant-free, mild conditions. nih.govacs.orgApplicable starting from 2-amino-4-methylbenzamide.
Cathodic Hydration/Cyclizationo-Aminobenzonitriles and aldehydesTransition metal-free, aqueous media. rsc.orgFeasible starting from 2-amino-4-methylbenzonitrile.

Targeted Derivatization and Functionalization Strategies

The biological activity of quinazolinone derivatives can be fine-tuned by introducing various substituents onto the core structure. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Introduction of Diverse Substituents on the Quinazolinone Core

The this compound core offers several positions for the introduction of diverse substituents. The primary amino group at the 2-position and the nitrogen at the 3-position are common sites for derivatization.

One common strategy involves the reaction of 3-amino-2-methylquinazolin-4(3H)-one with various aldehydes to form Schiff bases. This approach has been used to synthesize a wide range of 3-((substituted-benzylidene)amino)-2-methylquinazolin-4(3H)-one derivatives. nih.gov The reaction is typically carried out by refluxing the 3-amino-2-methylquinazolin-4(3H)-one with the corresponding aldehyde in a suitable solvent like ethanol. This method allows for the introduction of a variety of aryl and heteroaryl groups at the 3-position, leading to a diverse library of compounds.

For example, the reaction of 3-amino-2-methylquinazolin-4(3H)-one with 2-nitrobenzaldehyde (B1664092) and 2-chlorobenzaldehyde (B119727) yielded the corresponding Schiff bases in 91% and 64% yields, respectively. nih.gov A variety of other substituted benzaldehydes have also been successfully employed in this reaction, demonstrating the versatility of this synthetic route.

Table 1: Synthesis of 3-((substituted-benzylidene)amino)-2-methylquinazolin-4(3H)-one derivatives nih.gov

EntryAldehydeProductYield (%)
12-Nitrobenzaldehyde2-Methyl-3-((2-nitrobenzylidene)amino)quinazolin-4(3H)-one91
22-Chlorobenzaldehyde3-((2-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one64
3Thiophene-2-carbaldehyde2-Methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one66

Further functionalization can be achieved through a one-pot, three-component reaction involving isatoic anhydride, a primary amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). This method provides a direct route to 2-amino-3-substituted quinazolinones. aurigeneservices.com The reaction proceeds through a series of steps including ring-opening of the isatoic anhydride, decarboxylation, and subsequent cyclization to form the quinazolinone ring. This approach allows for the introduction of a wide range of substituents at the 3-position by varying the primary amine used in the reaction.

Synthesis of Bioisosteric Analogues

Bioisosteric replacement is a widely used strategy in drug design to improve the pharmacological properties of a lead compound. This involves replacing a functional group with another group that has similar physical and chemical properties, which can lead to enhanced activity, reduced toxicity, or improved pharmacokinetics.

In the context of quinazolinone chemistry, bioisosteric modifications have been explored to develop new therapeutic agents. For instance, the synthesis of nih.govaurigeneservices.comnih.govtriazino[2,3-c]quinazolines has been reported as bioisosteric analogues of known anti-inflammatory agents. nih.gov This work involved the reaction of 6-(chloromethyl)-3-substituted-2H- nih.govaurigeneservices.comnih.govtriazino[2,3-c]quinazolin-2-ones with thiol-containing carboxylic acids and their derivatives. nih.gov While this example does not directly involve this compound, it demonstrates a relevant strategy for creating bioisosteric analogues by modifying the core heterocyclic structure. The introduction of a sulfur atom in place of a carbon atom can alter the lipophilicity and pharmacokinetic parameters of the molecule. nih.gov This approach could potentially be applied to the this compound scaffold to generate novel analogues with modified biological profiles.

Formation of Metal Complexes

The quinazolinone scaffold contains several potential coordination sites, including the nitrogen atoms of the pyrimidine (B1678525) ring and the carbonyl oxygen. This allows for the formation of metal complexes with various transition metals, which can lead to compounds with unique biological activities.

The synthesis of metal complexes of Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one has been reported. nih.govorientjchem.org In one study, a new Schiff base ligand, 3-[[(E)-(3-hydroxyphenyl)-methylidene]amino]-2-methyl-quinazolin-4(3H)-one (HAMQ), was synthesized by reacting 3-amino-2-methyl-4(3H)-quinazolinone with 3-hydroxybenzaldehyde. nih.gov This ligand was then used to prepare complexes with Cd(II), Ni(II), Zn(II), and Cu(II). Characterization of these complexes suggested that the bidentate ligand coordinates to the metal center through the lactam oxygen and the azomethine nitrogen. nih.gov

Another study reported the synthesis and characterization of Co(II), Ni(II), and Cu(II) complexes of 3-amino-2-methylquinazolin-4(3H)-one. The ligand was prepared by the reaction of 2-methyl-4H-benzo[d] nih.govmdpi.comoxazin-4-one with hydrazine. academicjournals.org The resulting metal complexes were synthesized by refluxing the ligand with the corresponding metal salts in a 2:1 ligand-to-metal molar ratio in an ethanolic medium. academicjournals.org Spectroscopic data indicated that the ligand acts as a bidentate donor, coordinating through the carbonyl oxygen and the primary amino nitrogen. academicjournals.org

Table 2: Characterization of Metal Complexes of 3-amino-2-methylquinazolin-4(3H)-one academicjournals.org

ComplexColorM.P. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)
[Co(L)₂Cl₂]Blue21015.6
[Ni(L)₂Cl₂]Green23513.4
[Cu(L)₂Cl₂]Pale Green22412.8
(L = 3-amino-2-methylquinazolin-4(3H)-one)

These studies demonstrate the ability of 2-amino-2-methylquinazolin-4(3H)-one and its derivatives to form stable complexes with various metal ions, opening up avenues for the development of new metallodrugs with potential therapeutic applications.

Investigation of in Vitro Biological Activities of 2 Amino 7 Methylquinazolin 4 3h One Derivatives

Anticancer and Cytotoxic Activity Profiling

Derivatives of 2-amino-7-methylquinazolin-4(3H)-one have been systematically evaluated for their potential as anticancer agents. These studies have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, prompting further investigation into their mechanisms of action.

Evaluation against Human Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been tested against a variety of human cancer cell lines, revealing a spectrum of activity. For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against the human breast cancer cell line (MCF-7), human cervix carcinoma cell line (HeLa), human liver cancer cell line (HepG2), and human colon cancer cell line (HCT-8). researchgate.net Several of these compounds exhibited broad-spectrum antitumor activity. researchgate.net

Similarly, the cytotoxicity of newly synthesized quinazolin-4(3H)-one derivatives was evaluated against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines, with many of the tested compounds showing potent cytotoxicity. nih.gov Further studies on novel 2-morpholino-4-anilinoquinoline derivatives also demonstrated varying degrees of anticancer potential against the HepG2 cell line. rsc.org

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

DerivativeCancer Cell LineActivity Metric (e.g., IC50)Reference
2,3-disubstituted-6-iodo-3H-quinazolin-4-oneMCF-7, HeLa, HepG2, HCT-8Exhibited broad-spectrum antitumor activity researchgate.net
Quinazolin-4(3H)-one hydrazidesMCF-7, A2780High inhibitory activity against MCF7 cell lines nih.gov
2-morpholino-4-anilinoquinoline derivativesHepG2Compounds 3c, 3d, and 3e showed high activity with IC50 values of 11.42, 8.50, and 12.76 μM, respectively rsc.org

Mechanistic Studies of Cell Death Induction

Research into the mode of action of these compounds has indicated that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. For example, a novel series of 4-anilinoquinazolines were identified as potent inducers of apoptosis. nih.gov Mechanistic studies on 2-sulfanylquinazolin-4(3H)-one derivatives in HepG2 cells revealed that the apoptotic pathway was triggered by an upregulation in the expression of pro-apoptotic genes such as caspase-3, caspase-9, and Bax, alongside a downregulation of the anti-apoptotic gene Bcl-2. mdpi.com

Furthermore, investigations into novel chalcone-thienopyrimidine derivatives, which share structural similarities, showed that these compounds could induce apoptosis, as measured by the Annexin V-FITC/PI apoptotic assay, and affect the relative expression levels of Bax, Bcl-2, caspase-3, and caspase-9. nih.gov

Antimicrobial Efficacy Assessments

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a wide range of pathogenic microorganisms.

Antibacterial Activity Spectrum

The antibacterial efficacy of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria, with many derivatives exhibiting a broad spectrum of activity.

Numerous studies have highlighted the potent activity of quinazolin-4(3H)-one derivatives against Gram-positive bacteria. These compounds have shown efficacy against clinically significant pathogens such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus species, Enterococcus faecalis, and Streptococcus pyogenes. acs.orgnih.govnih.gov

For instance, certain 4(3H)-quinazolinones displayed significant activity against various Staphylococcus species. acs.org The structure-activity relationship of these compounds has been explored, revealing that modifications to the quinazolinone core can significantly impact their antibacterial potency against S. aureus. nih.gov Furthermore, some derivatives have demonstrated bactericidal activity against vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

The following table provides an overview of the antibacterial activity of selected derivatives against Gram-positive bacteria.

DerivativeGram-Positive StrainActivity Metric (e.g., MIC)Reference
4(3H)-quinazolinonesStaphylococcus aureusMIC values ≤0.5 μg/mL for some derivatives acs.org
(E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-oneMethicillin-resistant Staphylococcus aureus (MRSA)Active against MRSA nih.gov
Triazole-containing nonactic acid analogsVancomycin-resistant Enterococcus faecalis (VRE)Bactericidal activity observed nih.gov
2,3‐N,N‐diphenyl quinoxaline (B1680401) derivativesEnterococcus faecalis (vancomycin-resistant strains)MIC = 0.60 mg/L against NCTC 12201 strain

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. Research has documented their activity against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mdpi.comnih.govnih.gov

Some quinazolinone derivatives have been shown to enhance the activity of existing antibiotics against multidrug-resistant Gram-negative bacteria, suggesting a potential role as efflux pump inhibitors. researchgate.net Specifically, derivatives have shown activity against Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa resistant strains. researchgate.net Studies have also reported the antibacterial effects of novel quinazolinone derivatives against E. coli K1, K. pneumoniae, and P. aeruginosa. nih.gov

The following table summarizes the antibacterial activity of selected derivatives against Gram-negative bacteria.

DerivativeGram-Negative StrainActivity Metric (e.g., MIC)Reference
Formyl-pyrazole derivatives of quinazolin-4(3H)-oneEscherichia coliPotent inhibition of E. coli DNA gyrase mdpi.com
Pyrrolidine derivatives of quinazolinonePseudomonas aeruginosaExhibited antibacterial activity nih.gov
Quinazolinone derivatives conjugated with silver nanoparticlesEscherichia coli K1, Klebsiella pneumoniae, Pseudomonas aeruginosaEnhanced antibacterial activity nih.gov
N-alkyl quinazoline (B50416) derivativesEnterobacter aerogenes, Klebsiella pneumoniae, Pseudomonas aeruginosaIncreased antibiotic susceptibility researchgate.net

Antifungal Activity Spectrum

Derivatives of the quinazolin-4(3H)-one core have demonstrated notable antifungal properties against a range of fungal species, including those of agricultural and clinical significance. Structure-activity relationship (SAR) studies indicate that substitutions at various positions on the quinazolinone ring can significantly influence their antimicrobial efficacy. nih.gov

Research has shown that certain quinazoline thioether derivatives exhibit activity against plant pathogenic fungi such as Fusarium oxysporum and Verticillium dahliae. For instance, a derivative featuring a 2-chlorophenyl ring showed inhibition rates of 52.5% against F. oxysporum and 65.4% against V. dahliae. ijnrd.org Similarly, newly synthesized quinazolinone compounds have shown significant activity against seven phytopathogenic fungi, with one derivative displaying a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. researchgate.netmdpi.com

Amino quinazoline sulphonamide derivatives have been evaluated against Aspergillus niger, with some compounds showing potent activity, even greater than the reference drug fluconazole, with a Minimum Inhibitory Concentration (MIC) of 8.0 µg/ml. ijnrd.org Other studies on substituted benzylidene-based quinazolin-4(3H)-one motifs have also been conducted to validate their antifungal properties using in vitro methods against selected fungi. nih.gov

Derivative ClassFungal StrainActivity/Inhibition RateReference
Quinazoline thioetherFusarium oxysporum52.5% ijnrd.org
Quinazoline thioetherVerticillium dahliae65.4% ijnrd.org
Novel quinazolinoneFusarium oxysporum f. sp. Niveum62.42% at 300 mg/L researchgate.netmdpi.com
Amino quinazoline sulphonamideAspergillus nigerMIC: 8.0 µg/ml ijnrd.org

Enzyme Inhibition Studies

Kinase Enzyme Inhibition

Quinazoline derivatives are well-documented as protein kinase inhibitors, a crucial mechanism in cancer therapy. mdpi.com They often function by competing with ATP at the enzyme's binding site. mdpi.com

Several derivatives of quinazolin-4(3H)-one have been evaluated for their inhibitory activity against multiple tyrosine kinases. nih.gov Studies have shown certain compounds to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov For example, compounds designated as 2i and 3i in one study demonstrated strong inhibitory activity against CDK2, with IC50 values of 0.173 µM and 0.177 µM, respectively. nih.gov The same compounds, along with others in the series, also showed excellent EGFR inhibitory activity, with IC50 values as low as 0.097 µM. nih.gov

Furthermore, quinazoline-indazole hybrid derivatives have been synthesized and identified as potent VEGFR-2 inhibitors, with one molecule exhibiting an IC50 value of 5.4 nM against the VEGFR-2 kinase enzyme. mdpi.com The development of quinazoline-based derivatives as single or multi-target protein kinase inhibitors continues to be an active area of research. nih.gov

EnzymeDerivativeIC50 Value (µM)Reference
CDK2Compound 2i0.173 ± 0.012 nih.gov
CDK2Compound 3i0.177 ± 0.032 nih.gov
HER2Compound 3i0.068 ± 0.019 nih.gov
EGFRCompound 2i0.097 ± 0.019 nih.gov
VEGFR-2Hybrid derivative 460.0054 mdpi.com

Reductase Enzyme Inhibition

Quinazoline derivatives have been investigated as antifolates, compounds that interfere with the action of folic acid and are important in cancer chemotherapy. nih.gov Key targets for these agents are Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). nih.gov

Many quinazoline derivatives exert their effect by inhibiting the DHFR enzyme. nih.gov Trimetrexate is a notable quinazoline-based DHFR inhibitor. nih.gov Another early quinazoline-based antifolate, CB3717, was identified as a potent inhibitor of TS. nih.govresearchgate.net These compounds highlight the potential of the quinazoline scaffold to target critical reductase enzymes involved in nucleotide biosynthesis. nih.gov

Metabolic Enzyme Inhibition

The versatility of the quinazolin-4(3H)-one scaffold extends to the inhibition of various metabolic enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Derivatives have been designed as cholinesterase inhibitors for potential application in managing Alzheimer's disease. mdpi.commdpi.comnih.gov One study reported a 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative with an IC50 value of 6.084 µM against AChE. mdpi.com Other series of 3,4-dihydroquinazoline derivatives showed strong BChE inhibitory activities, with IC50 values as low as 45 nM. elsevierpure.com A designed quinazolin-4(3H)-one derivative, MR2938, displayed promising AChE inhibitory activity with an IC50 of 5.04 μM. nih.gov

α-Glycosidase: Inhibition of α-glycosidase is a key strategy for managing type 2 diabetes. nih.gov Several quinazolinone derivatives have been identified as potent inhibitors of this enzyme. nih.govresearchgate.net For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were found to have IC50 values of 12.5 µM and 15.6 µM, respectively. nih.govresearchgate.net These compounds were found to be reversible, non-competitive inhibitors. nih.gov

Carbonic Anhydrase (CA): Imines bearing a quinazolin-4(3H)-one structure have been investigated for their inhibitory effects on human Carbonic Anhydrase isoenzymes I and II (hCA I and hCA II). bezmialem.edu.tr All tested compounds showed inhibitory strength, with Ki values ranging from 38.55 to 159.05 nM against hCA I and 41.04 to 177.12 nM against hCA II. bezmialem.edu.tr

EnzymeDerivative Class/CompoundIC50 / Ki ValueReference
Acetylcholinesterase (AChE)7-(3-Chloro-4-fluorophenyl) derivative6.084 ± 0.26 μM mdpi.com
Acetylcholinesterase (AChE)MR2938 (B12)5.04 μM nih.gov
Butyrylcholinesterase (BChE)3,4-dihydroquinazoline (Compound 8b)45 nM elsevierpure.com
α-Glycosidase2-(4-chlorophenyl)-quinazolin-4(3H)-one12.5 ± 0.1 μM nih.govresearchgate.net
Carbonic Anhydrase I (hCA I)Imines of quinazolin-4(3H)-oneKi: 38.55–159.05 nM bezmialem.edu.tr
Carbonic Anhydrase II (hCA II)Imines of quinazolin-4(3H)-oneKi: 41.04–177.12 nM bezmialem.edu.tr

Other Enzyme Systems

Tyrosinase: Tyrosinase inhibitors are of interest in the cosmetic and medical fields for managing hyperpigmentation. nih.gov A series of substituted quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov A derivative synthesized from the natural compound citral, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), was identified as a potent mixed-type, reversible inhibitor with an IC50 value of 103 µM. nih.govresearchgate.net

Antioxidant Capacity Investigations

Many quinazolin-4(3H)-one derivatives have been reported to possess significant antioxidant properties. mdpi.com Their capacity to scavenge free radicals is often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and nitric oxide (NO) radical scavenging methods. mdpi.comnih.govorientjchem.org

The antioxidant activity is often attributed to the hydrogen-donating ability of the compounds. sapub.org Studies on phenolic derivatives of quinazolin-4(3H)-one have shown that compounds with ortho-diphenolic substitutions exhibit higher radical scavenging activity than some reference antioxidants. mdpi.com The introduction of hydroxyl groups on a phenyl ring at the 2-position of the quinazolinone scaffold generally enhances antioxidant activity. nih.gov For instance, a 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one derivative was identified as a potent antioxidant with promising metal-chelating properties. nih.gov

In other studies, Schiff base derivatives of 3-amino-2-methylquinazolin-4(3H)-one were screened for their ability to scavenge DPPH and NO radicals. orientjchem.orgresearchgate.net The results revealed that some of the synthesized compounds exhibited excellent scavenging capacity, in some cases higher than the standard antioxidant ascorbic acid. orientjchem.orgresearchgate.net The antioxidant potential of these derivatives suggests they could be useful templates for developing agents to combat oxidative stress-related conditions. rasayanjournal.co.in

Derivative ClassAssayKey FindingReference
Phenolic derivativesDPPH, ABTS, NOortho-diphenolic derivatives showed the highest activity. mdpi.com
2-(dihydroxyphenyl) derivativesDPPH, ABTS, CUPRAC2-(2,3-dihydroxyphenyl) derivative was a potent antioxidant. nih.gov
Fused heterocyclic derivativesDPPHCompound with three e-donating groups showed 61.5% inhibition. sapub.org
Schiff base derivativesDPPH, NOSome derivatives showed higher scavenging capacity than ascorbic acid. orientjchem.orgresearchgate.net

Structure Activity Relationship Sar and Pharmacophore Modeling for 2 Amino 7 Methylquinazolin 4 3h One Analogues

Elucidation of Key Structural Motifs for Potency and Selectivity

The biological activity of quinazolin-4(3H)-one derivatives is deeply influenced by the nature and position of various substituents on the core structure. The quinazolinone nucleus itself is a foundational element for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. scielo.brnih.gov Systematic variations of the quinazolinone structure, often considered in terms of its constituent rings, are a common strategy to probe the SAR. acs.org

For many quinazolinone-based compounds, the 2-amino group is a critical pharmacophoric feature. Modifications at this position can significantly impact biological activity. For instance, in the context of antiviral research against SARS-CoV-2, N-substituted derivatives of 2-aminoquinazolin-4-(3H)-one have been synthesized to improve pharmacokinetic properties while retaining potent inhibitory activity. nih.govmdpi.com Specifically, acetylated derivatives at the 2-amino position demonstrated potent inhibition of SARS-CoV-2. nih.gov

The substitution pattern on the quinazolinone core is a key determinant of both potency and selectivity. Studies on 2-substituted quinazolines have revealed that the presence of a phenyl group is favorable for cytotoxic activity against cancer cell lines, whereas a naphthyl group at the same position was found to be detrimental. nih.gov In the design of tyrosine kinase inhibitors, the quinazolinone moiety often serves as a central scaffold, complemented by a hydrophobic head and tail, which are considered essential pharmacophoric features for activity. nih.gov The strategic placement of halogens and methoxy (B1213986) groups on these hydrophobic parts is a common approach to modulate activity. nih.gov

Pharmacophore models for quinazolin-4(3H)-one analogues acting as EGFR inhibitors have been developed using 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies. unar.ac.idnih.gov These models help in identifying the crucial structural requirements for potent inhibition and are used to design novel compounds with enhanced activities. unar.ac.id

Correlation between Substituent Effects and Biological Responses

The relationship between the electronic and steric properties of substituents and the resulting biological response is a cornerstone of SAR studies. The biological profile of the quinazolinone scaffold can be finely tuned by introducing different functional groups at various positions.

Substitutions at the 2- and 3-positions of the quinazolinone ring have been extensively explored and are known to modulate the compound's biological activities. researchgate.net For example, a series of Schiff bases synthesized from 3-amino-2-methylquinazolin-4(3H)-one and various benzaldehydes yielded compounds with notable analgesic, anti-inflammatory, and antimicrobial properties. scielo.brresearchgate.net This indicates that the 3-amino position is a viable point for modification to introduce new functionalities and alter the therapeutic profile.

The effect of substituents on the benzene (B151609) ring of the quinazolinone core has also been investigated. In one study focusing on 2-methyl-3-aminoquinazolin-4(3H)-ones, it was observed that introducing a bromine atom at the 6-position did not lead to any significant change in the antimicrobial activity of the compounds. scielo.br This suggests that for this particular series and activity, the 6-position may be less sensitive to substitution.

The table below summarizes the observed effects of various substitutions on the biological activity of quinazolin-4(3H)-one analogues based on findings from different research studies.

Position of SubstitutionSubstituent/ModificationObserved Effect on Biological ActivityReference Compound ClassCitation
Position 2 (Amino Group)AcetylationPotent inhibitory activity against SARS-CoV-22-aminoquinazolin-4-(3H)-one nih.govmdpi.com
Position 2Phenyl groupFavorable for cytotoxic activity against cancer cells2-substituted quinazolinones nih.gov
Position 2Naphthyl groupUnfavorable for cytotoxic activity against cancer cells2-substituted quinazolinones nih.gov
Position 3 (Amino Group)Formation of Schiff bases with substituted benzaldehydesConferred antimicrobial, analgesic, and anti-inflammatory activities2-methyl-3-aminoquinazolin-4(3H)-one scielo.brresearchgate.net
Position 6BrominationNo significant effect on antimicrobial activity2-methylquinazolin-4(3H)-one scielo.br

Computational and Theoretical Chemistry Applications in 2 Amino 7 Methylquinazolin 4 3h One Research

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-amino-7-methylquinazolin-4(3H)-one, docking simulations are instrumental in identifying potential biological targets and predicting how the compound and its analogs bind within the active site of a receptor. nih.gov These simulations help in understanding the structural basis of activity and guide the synthesis of more potent derivatives.

For instance, computational studies on the closely related 6-methylquinazolin-4(3H)-one core, aimed at developing binders for the Bromodomain-containing protein 9 (BRD9), have utilized docking to validate the chemical scaffold as a promising molecular platform. cnr.it Such preliminary in silico analyses can disclose the ability of the quinazolinone core to adopt a binding mode compatible with the requirements of a target's binding site. cnr.it

Docking studies provide a detailed view of the non-covalent interactions between a ligand, such as a this compound derivative, and its protein target. These interactions are crucial for molecular recognition and binding affinity. The quinazolinone scaffold is known to participate in various types of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

Studies on various quinazolinone derivatives have identified key interactions with important biological targets. For example, in the context of Matrix Metalloproteinase-13 (MMP-13) inhibitors, molecular docking revealed that hydrogen bonding and electrostatic interactions with key residues like Ala238, Thr245, and Met253 are important for improving inhibitor activity and stability. nih.govnih.gov Similarly, docking of quinazolin-4(3H)-one-morpholine hybrids into the active sites of VEGFR1, VEGFR2, and EGFR highlighted strong hydrogen bond interactions that are crucial for their inhibitory activity. nih.gov The 2-amino group and the carbonyl oxygen of the quinazolinone ring are common sites for forming critical hydrogen bonds with receptor active site residues.

Target ProteinKey Interacting ResiduesType of InteractionReference Compound(s)
MMP-13 Ala238, Thr245, Thr247, Met253Hydrogen Bonding, ElectrostaticQuinazolinone derivatives
VEGFR2 Cys919, Asp1046Hydrogen BondingQuinazolin-4(3H)-one-morpholine hybrid
EGFR Met793, Thr790Hydrogen BondingQuinazolin-4(3H)-one-morpholine hybrid
BRD9 Asn140, Tyr147Hydrogen Bonding6-Methylquinazolin-4(3H)-one derivatives

In studies of quinazolinone derivatives as MMP-13 inhibitors, analysis of the binding mode indicated that specific substitutions could enhance interactions with the S1' binding pocket of the enzyme, a critical determinant for inhibitor potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Complex Stability

MD simulations allow researchers to observe the dynamic behavior of a this compound derivative when bound to its target. This includes analyzing the flexibility of the ligand within the binding pocket and monitoring changes in the protein's conformation upon ligand binding. The Root Mean Square Fluctuation (RMSF) is a key metric calculated from MD trajectories, which measures the fluctuation of individual amino acid residues. High RMSF values indicate regions of the protein with greater flexibility, while low values suggest more stable regions, such as those constrained by ligand binding. researchgate.netresearchgate.net Analysis of RMSF profiles for quinazolinone derivatives complexed with cancer-related targets has shown that residues within the active site generally exhibit low fluctuation, indicating that ligand binding stabilizes the binding pocket. researchgate.netnih.gov

A primary application of MD simulations is to assess the structural stability of the predicted protein-ligand complex. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. researchgate.netabap.co.in For various quinazolinone derivatives, MD simulations of 10 to 100 nanoseconds have been used to confirm the stability of their complexes with targets like MMP-13 and EGFR. nih.govnih.gov A stable complex is a prerequisite for sustained biological activity, and these simulations provide strong evidence to support the binding modes predicted by docking. nih.gov

SystemSimulation Time (ns)Average RMSD (Å)Stability Outcome
Quinazolinone-MMP-13 Complex 10~1.5 - 2.0Stable complex confirmed
Quinazolinone-EGFR Complex 100~1.5 - 2.5Stable binding, no significant conformational changes
Quinazolinone-VEGFR2 Complex 100~2.0 - 3.0Ligand remains stably bound in the active site
Quinazolinone-FtsZ Complex 5~1.4 (ligand), ~2.3 (protein)Stable complex with favorable interactions

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like this compound. DFT studies provide insights into the molecule's geometry, electronic structure, and reactivity, which are fundamental to understanding its chemical behavior and biological activity. semanticscholar.org

These calculations are used to determine various molecular properties and reactivity descriptors. physchemres.org Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. physchemres.org A smaller energy gap implies that the molecule is more reactive.

DFT has been used to study the effects of different substituents on the quinazoline (B50416) ring. researchgate.netufms.br For this compound, the electron-donating nature of the methyl and amino groups would be expected to influence the electron density distribution across the quinazolinone core, affecting its molecular electrostatic potential and ability to interact with biological targets. These theoretical calculations help to rationalize the structure-activity relationships observed experimentally and to predict the properties of novel, unsynthesized derivatives. semanticscholar.orgresearchgate.net

Calculated PropertySignificanceTypical Application in Quinazolinone Research
HOMO Energy Represents the ability to donate an electronCorrelating electronic properties with biological activity
LUMO Energy Represents the ability to accept an electronAssessing molecular reactivity
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and stabilityPredicting the kinetic stability of derivatives
Dipole Moment (µ) Measures the polarity of the moleculeUnderstanding solubility and binding interactions
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and reactive sitesIdentifying sites for electrophilic and nucleophilic attack

Electronic Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules like this compound. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap, a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. wikipedia.orgresearchgate.net This energy gap is instrumental in understanding the intramolecular charge transfer that can occur within the molecule. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and are essential for predicting its behavior in chemical reactions.

Table 1: Key Electronic Properties and Reactivity Descriptors Calculated via DFT

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Represents the electron-donating ability of a molecule.
LUMO Energy (ELUMO) -Represents the electron-accepting ability of a molecule.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.comwikipedia.org
Absolute Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the tendency of a molecule to attract electrons.
Absolute Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.com
Global Softness (S) 1 / (2η)The reciprocal of hardness; indicates high polarizability and reactivity. irjweb.com
Electrophilicity Index (ω) χ² / (2η)Measures the ability of a molecule to accept electrons.

These calculations help elucidate the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications to enhance the biological activity of quinazolinone derivatives.

Spectroscopic Property Prediction

Computational methods, particularly DFT, are frequently used to predict the spectroscopic properties of newly synthesized compounds, including derivatives of the quinazolinone scaffold. By calculating theoretical vibrational frequencies and electronic transitions, researchers can generate predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. nih.gov Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be computed.

These predicted spectra serve as a powerful tool for structural confirmation when compared with experimental data. nih.gov For instance, the calculated IR spectrum can help assign the characteristic vibrational bands, such as the C=O and N-H stretches in the quinazolinone ring, confirming the successful synthesis of the target molecule. derpharmachemica.com Likewise, theoretical UV-Vis calculations can help interpret the electronic transitions responsible for the observed absorption bands. mdpi.com This synergy between theoretical prediction and experimental measurement is crucial for the unambiguous characterization of complex molecules like this compound. derpharmachemica.com

In Silico ADME Prediction and Pharmacokinetic Profile Evaluation

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body—must be evaluated. In silico (computer-based) methods offer a rapid and cost-effective way to predict these properties early in the drug discovery process, helping to screen large numbers of compounds and prioritize those with favorable profiles. nih.gov

For quinazolinone derivatives, computational tools are used to predict key molecular descriptors that influence ADME properties. These predictions are often guided by established frameworks like Lipinski's Rule of Five, which identifies characteristics common to orally active drugs. lew.ro Key parameters evaluated include molecular weight, lipophilicity (log P), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). lew.ro Compounds that adhere to these rules are more likely to have good oral bioavailability and membrane permeability. lew.ro Studies on various quinazolin-4(3H)-one derivatives have shown that these compounds generally exhibit good predicted pharmacokinetic profiles, making them a promising scaffold for drug development. nih.govlew.ro

Table 2: Predicted ADME Properties for Representative Quinazolin-4(3H)-one Derivatives

ParameterSignificanceTypical Predicted Value Range
Molecular Weight (MW) Influences absorption and diffusion; should be < 500 Da. lew.ro250 - 450
Lipophilicity (log P) Affects solubility and membrane permeability; should be < 5. lew.ro2.0 - 4.5
H-Bond Donors (HBD) Influences membrane permeability; should be ≤ 5. lew.ro1 - 3
H-Bond Acceptors (HBA) Influences membrane permeability; should be ≤ 10. lew.ro3 - 6
Topological Polar Surface Area (TPSA) Predicts transport properties; values < 140 Ų suggest good oral bioavailability. lew.ro45 - 100 Ų

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, researchers can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs. researchgate.net

In the context of quinazolinone research, 3D-QSAR studies have been successfully employed to understand the structural requirements for various biological activities, such as anticancer and enzyme inhibitory effects. nih.govresearchgate.net These models correlate the biological activity (e.g., IC₅₀ values) of a series of quinazolinone derivatives with their physicochemical properties, such as steric, electronic, and hydrophobic features. nih.gov

The results of QSAR analyses identify which molecular fragments and substituent properties are critical for enhancing or diminishing the desired biological effect. nih.gov For example, a model might reveal that adding an electron-withdrawing group at a specific position on the quinazolinone ring increases its cytotoxic activity against a particular cancer cell line. nih.gov This predictive power accelerates the drug development cycle by focusing synthetic efforts on compounds with the highest probability of success, a strategy directly applicable to optimizing the therapeutic potential of this compound.

Future Research Directions and Translational Perspectives for 2 Amino 7 Methylquinazolin 4 3h One

Design and Synthesis of Advanced Analogues with Enhanced Bioactivity

The foundation of developing 2-amino-7-methylquinazolin-4(3H)-one as a therapeutic lead lies in the strategic design and synthesis of analogues with superior potency and selectivity. Structure-activity relationship (SAR) studies on related quinazolinone derivatives have revealed that substitutions at various positions on the bicyclic ring system can significantly influence biological activity. nih.govresearchgate.net

Future synthetic efforts should explore modifications at key positions of the this compound core:

The 2-amino group: This position is ripe for derivatization. Introducing different substituents can modulate the compound's interaction with biological targets. For instance, studies on related 2-aminoquinazolines have shown that converting the primary amine to secondary or tertiary amines, or incorporating it into larger heterocyclic systems, can drastically alter bioactivity. nih.govacs.org

The N-3 position: Alkylation, arylation, or acylation at the N-3 position of the quinazolinone ring is a common strategy to enhance activity. Research on similar scaffolds has demonstrated that introducing moieties like substituted benzyl (B1604629) or acetamide (B32628) groups can lead to potent derivatives. mdpi.combiotech-asia.org

The Benzene (B151609) Ring: Beyond the existing 7-methyl group, further substitutions on the aromatic ring (positions 5, 6, and 8) with various electron-donating or electron-withdrawing groups could fine-tune the electronic properties and steric profile of the molecule, enhancing target binding and pharmacokinetic properties. nih.govnih.gov

A common and efficient synthetic pathway starts from substituted anthranilic acids. For 2-methylquinazolinones, the process often involves an initial reaction with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate, which is then reacted with an appropriate amine or hydrazine (B178648) to yield the desired quinazolinone core. mdpi.comnih.govtandfonline.com This versatile method allows for the introduction of diverse functionalities, particularly at the N-3 position.

Position for ModificationExample Substituent/StrategyPotential Impact on Bioactivity
2-Amino Group Acylation (e.g., N-acetyl)Improved pharmacokinetic properties, altered target binding. nih.govnih.gov
Arylation (e.g., tolyl-amino)Modulation of receptor binding (e.g., mGluR5). nih.gov
N-3 Position Alkylation (e.g., propargyl)Precursor for further click-chemistry modifications. epstem.net
Heterocyclic AcetamidesIntroduction of novel pharmacophores to enhance anti-inflammatory or anticancer activity. biotech-asia.org
Benzene Ring (C5, C6, C8) Halogens (e.g., Chloro, Fluoro)Enhanced cytotoxic and VEGFR-2 inhibitory activity. dovepress.comnih.gov
Thioether linkagesPotential for anticancer and neurodegenerative disease applications. mdpi.com

In-depth Mechanistic Characterization at Molecular and Cellular Levels

A critical direction for future research is to elucidate the precise mechanism of action of this compound and its optimized analogues. The broad bioactivity of the quinazolinone class suggests multiple potential molecular targets. nih.govmdpi.com Comprehensive mechanistic studies are essential to identify the pathways through which these compounds exert their effects, which will guide further rational drug design and identify the most promising therapeutic applications.

Key areas for mechanistic investigation include:

Enzyme Inhibition: Many quinazolinone derivatives function as potent enzyme inhibitors. Future studies should screen for activity against key enzyme families, particularly protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govmdpi.com Specific targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). dovepress.comnih.govmdpi.comscielo.br

Cellular Processes: Investigations should assess the impact of these compounds on fundamental cellular processes. This includes analyzing their ability to induce apoptosis (programmed cell death), cause cell cycle arrest at specific checkpoints, and inhibit tubulin polymerization, a mechanism that disrupts cell division. nih.govnih.gov

DNA Interaction and Repair: Some quinazolinones interfere with DNA replication and repair mechanisms. Poly (ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR) are other potential targets that warrant investigation for this class of compounds. nih.gov

Potential Molecular Target/MechanismTherapeutic AreaRelevant Research Findings on Quinazolinones
EGFR/VEGFR-2 Kinase Inhibition CancerDual inhibitors have been developed by modifying the 4-anilino-quinazoline scaffold. mdpi.comscielo.br
Tubulin Polymerization Inhibition CancerCertain quinazoline (B50416) derivatives disrupt microtubule formation, leading to mitotic arrest. nih.gov
PARP Inhibition Cancer2-substituted-quinazolinones have been identified as effective PARP-1 inhibitors. nih.gov
CDK9 Inhibition CancerQuinazolinone derivatives can inhibit transcriptional elongation by targeting CDK9, leading to apoptosis in cancer cells. mdpi.com
COX-1/COX-2 Inhibition InflammationThe quinazolinone scaffold is present in drugs designed to treat inflammatory pain. biotech-asia.org

Strategies for Targeted Delivery and Therapeutic Applications

To maximize therapeutic efficacy and minimize potential off-target effects, future research must focus on developing advanced drug delivery systems for potent analogues of this compound. Targeted delivery is particularly crucial for cytotoxic anticancer agents, aiming to concentrate the drug at the tumor site while sparing healthy tissues. nih.govnih.gov

Promising strategies for targeted delivery include:

Nanocarrier Encapsulation: Encapsulating the compounds within nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles can improve their solubility, stability, and pharmacokinetic profiles. nih.govbohrium.com These carriers can be designed for passive targeting, leveraging the enhanced permeability and retention (EPR) effect in tumors, where leaky vasculature allows nanoparticles to accumulate. nih.gov

Active Targeting: Nanocarriers can be functionalized with specific ligands (e.g., antibodies, peptides, or small molecules) that bind to receptors overexpressed on the surface of cancer cells. nih.govmdpi.com This "active targeting" approach enhances the selectivity and cellular uptake of the drug, further increasing its potency at the site of action.

Stimuli-Responsive Systems: Smart nanocarriers can be engineered to release their drug payload in response to specific triggers within the tumor microenvironment, such as lower pH, specific enzymes, or a reducing environment. This provides an additional layer of control and specificity for drug release. mdpi.com

The development of such targeted systems will be instrumental in translating the in vitro bioactivity of novel this compound derivatives into viable clinical candidates for treating a range of diseases, most notably cancer. nih.govmdpi.com

Delivery StrategyDescriptionPotential Advantages
Passive Targeting (EPR Effect) Utilizes nanocarriers (5-200 nm) that extravasate through leaky tumor vasculature and are retained. nih.govnih.govSimple formulation; increases drug accumulation at the tumor site.
Active Targeting Nanocarriers are decorated with ligands (e.g., antibodies, folic acid) that bind to receptors on cancer cells. nih.govmdpi.comEnhanced specificity and cellular uptake; reduced off-target toxicity.
Polymeric Micelles Self-assembling amphiphilic block copolymers that encapsulate hydrophobic drugs in their core. bohrium.combjpharm.org.ukImproves solubility of poorly water-soluble drugs; can be designed for controlled release.
Solid Lipid Nanoparticles (SLNs) Colloidal carriers made from solid lipids, offering an alternative to polymeric nanoparticles. nih.govbohrium.comHigh drug payload, good biocompatibility, and lack of biotoxicity.

Q & A

Q. What are the common synthetic routes for 2-amino-7-methylquinazolin-4(3H)-one and its derivatives?

Methodological Answer: The synthesis typically involves cyclization of 2-aminobenzamide derivatives with ketones or aldehydes. Key approaches include:

  • Conventional Heating: Reaction of 2-aminobenzamide with methyl ketones under reflux in acetic acid, yielding derivatives with >90% purity .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 4 minutes vs. hours) and improves yields (up to 97%) by enhancing reaction kinetics .
  • Green Chemistry: Use of water or ethanol as solvents and catalysts like p-toluenesulfonic acid to minimize environmental impact .
  • Stepwise Routes: Starting from methyl 2-aminobenzoate, followed by acetylation and hydrazine treatment to form intermediates .

Q. Which spectroscopic techniques are critical for characterizing quinazolin-4(3H)-one derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., methyl or trifluoromethyl groups) and aromatic proton environments. For example, methyl groups resonate at δ 1.86 ppm in CDCl₃ .
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1630 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Determines molecular ion peaks (e.g., m/z 261.01 for trifluoromethyl derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during quinazolinone synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol reduces byproduct formation .
  • Catalytic Systems: Lewis acids like ZnCl₂ improve yields in microwave-assisted reactions .
  • Temperature Control: Maintaining 80–100°C prevents decomposition of thermally sensitive intermediates .

Q. What strategies are used to evaluate quinazolinone derivatives for multiple therapeutic targets?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Acetylcholinesterase (AChE): Ellman’s method measures inhibition rates (IC₅₀ values) using 6,7-dimethoxy derivatives .
    • USP7: Fluorescence-based assays quantify deubiquitinase inhibition, with IC₅₀ values <1 µM for active compounds .
  • Amyloid Aggregation: Thioflavin T fluorescence assays monitor β-sheet formation inhibition .
  • In Vivo Models: Rodent neuroinflammation models assess anti-inflammatory activity via cytokine profiling (e.g., TNF-α reduction) .

Q. How can contradictions between in vitro and in vivo efficacy be resolved?

Methodological Answer:

  • Bioavailability Studies: Measure plasma/tissue concentrations via LC-MS to identify poor absorption or rapid metabolism .
  • Structural Modifications: Introduce hydrophilic groups (e.g., amino acids) to enhance blood-brain barrier penetration .
  • Metabolite Profiling: Identify active metabolites using hepatic microsome assays .

Q. What substituent positions and groups enhance biological activity in quinazolinone derivatives?

Structure-Activity Relationship (SAR) Insights:

Substituent Position Biological Impact Reference
Methyl7-position↑ AChE inhibition
Trifluoromethyl7-position↑ Anticancer activity
Methoxy6,7-positionsDual AChE/amyloid inhibition
Chloromethyl2-position↑ USP7 inhibition

Q. How can computational methods guide the design of quinazolinone derivatives?

Methodological Answer:

  • Molecular Docking: Predict binding modes to AChE or USP7 active sites using AutoDock Vina. For example, 2-chloromethyl derivatives show stronger hydrogen bonding with USP7 catalytic cysteine .
  • QSAR Models: Correlate substituent electronegativity with anti-inflammatory activity (e.g., para-substituted phenyl groups enhance potency) .

Q. What strategies improve CNS bioavailability of quinazolinone-based therapeutics?

Methodological Answer:

  • Lipophilicity Optimization: LogP values between 2–3 (calculated via ChemDraw) enhance blood-brain barrier permeability .
  • Prodrug Design: Esterification of hydroxyl groups improves solubility and in vivo stability .
  • In Silico BBB Prediction: Tools like SwissADME predict penetration potential based on molecular descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.